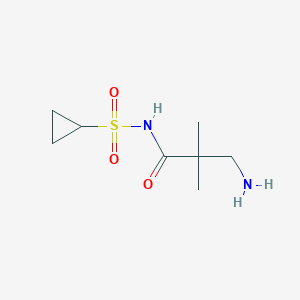
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Descripción general
Descripción
®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a combination of halogenation and nucleophilic substitution reactions.
Introduction of the Ethanamine Group: The ethanamine group is introduced through reductive amination, where the pyridine derivative reacts with an amine under reducing conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyridine ring or the ethanamine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research. It is often used in studies involving enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
- ®-1-(5-(Trifluoromethyl)phenyl)ethanamine hydrochloride
- ®-1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride exhibits unique properties due to the position of the trifluoromethyl group on the pyridine ring. This positioning influences its chemical reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound in various applications.
Propiedades
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQRQAYJADKYOZ-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-68-5 | |
| Record name | 2-Pyridinemethanamine, α-methyl-5-(trifluoromethyl)-, hydrochloride (1:2), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)




![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)




![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)


